2-[(2-Fluorophenyl)sulfanyl]-2-phenylacetic acid
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Overview
Description
2-[(2-Fluorophenyl)sulfanyl]-2-phenylacetic acid is an organic compound with the molecular formula C14H11FO2S. It is characterized by the presence of a fluorophenyl group and a phenylacetic acid moiety connected via a sulfanyl linkage.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2-Fluorophenyl)sulfanyl]-2-phenylacetic acid typically involves the reaction of 2-fluorothiophenol with phenylacetic acid derivatives under specific conditions. One common method includes the use of a base such as sodium hydroxide to deprotonate the thiophenol, followed by nucleophilic substitution with a halogenated phenylacetic acid derivative. The reaction is usually carried out in an organic solvent like dichloromethane or ethanol, and the product is purified through recrystallization or chromatography .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2-[(2-Fluorophenyl)sulfanyl]-2-phenylacetic acid can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced to form thiols or other reduced sulfur-containing derivatives using reducing agents such as lithium aluminum hydride.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenating agents, nitrating agents, sulfonating agents.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Thiols, reduced sulfur derivatives.
Substitution: Halogenated, nitrated, or sulfonated aromatic compounds.
Scientific Research Applications
2-[(2-Fluorophenyl)sulfanyl]-2-phenylacetic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 2-[(2-Fluorophenyl)sulfanyl]-2-phenylacetic acid involves its interaction with specific molecular targets and pathways. The fluorophenyl and sulfanyl groups can interact with enzymes and receptors, potentially modulating their activity. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
- 2-[(2-Chlorophenyl)sulfanyl]-2-phenylacetic acid
- 2-[(2-Bromophenyl)sulfanyl]-2-phenylacetic acid
- 2-[(2-Methylphenyl)sulfanyl]-2-phenylacetic acid
Uniqueness
2-[(2-Fluorophenyl)sulfanyl]-2-phenylacetic acid is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological activity. Fluorine atoms can enhance the lipophilicity and metabolic stability of the compound, making it potentially more effective in certain applications compared to its chlorinated, brominated, or methylated analogs .
Properties
IUPAC Name |
2-(2-fluorophenyl)sulfanyl-2-phenylacetic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11FO2S/c15-11-8-4-5-9-12(11)18-13(14(16)17)10-6-2-1-3-7-10/h1-9,13H,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LSWNWRLXKSNLNG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C(=O)O)SC2=CC=CC=C2F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11FO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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